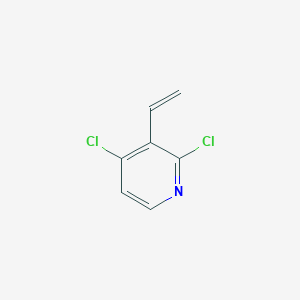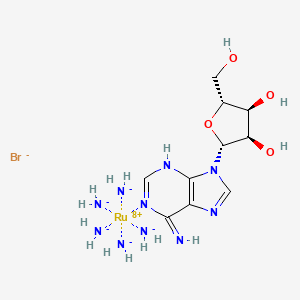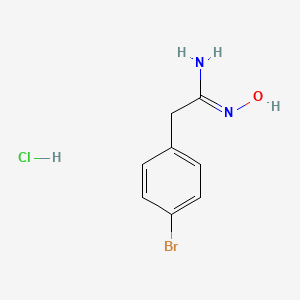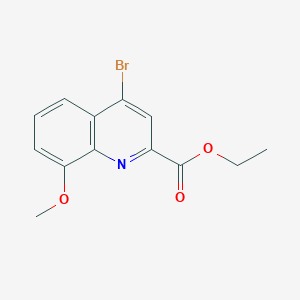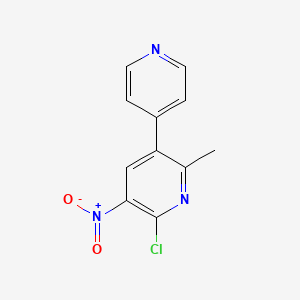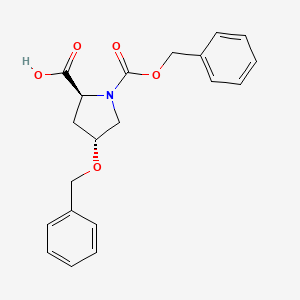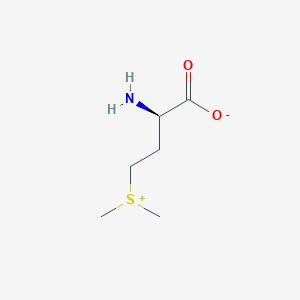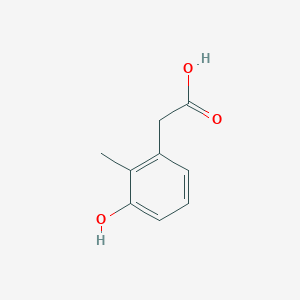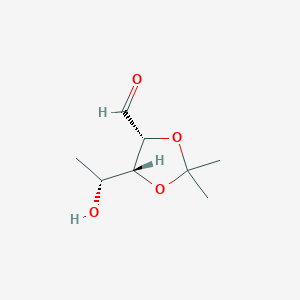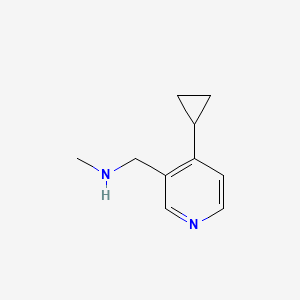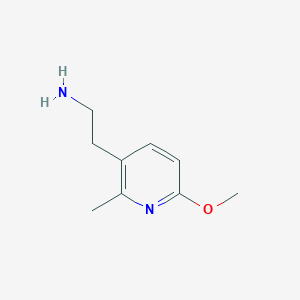![molecular formula C11H7BrN2 B13127139 8-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B13127139.png)
8-Bromopyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromopyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline ring, with a bromine atom attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromopyrrolo[1,2-a]quinoxaline typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles induced by visible light irradiation in the presence of carboxylic acid derivatives . Another approach involves the reaction of N-(2-aminophenyl)pyrroles with aldehydes in an aqueous medium using ionic liquids as catalysts .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. These methods often utilize scalable reactions such as the use of AlCl3 as a catalyst in the presence of benzotriazole to form 4,5-dihydropyrrolo[1,2-a]quinoxalines .
Chemical Reactions Analysis
Types of Reactions: 8-Bromopyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrroloquinoxalines.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydropyrroloquinoxalines.
Substitution: Various substituted pyrroloquinoxalines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits antiparasitic, antifungal, and antileukemic activities.
Industry: It is used in the development of fluorescent probes and optoelectronic materials.
Mechanism of Action
The mechanism of action of 8-Bromopyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
8-Bromopyrrolo[1,2-a]quinoxaline can be compared with other similar compounds in the pyrroloquinoxaline family:
Pyrrolo[1,2-a]quinoxaline: Lacks the bromine atom at the 8th position, resulting in different reactivity and biological activity.
Pyrazino[1,2-a]quinoxaline: Contains a pyrazine ring instead of a pyrrole ring, leading to distinct chemical properties.
Uniqueness: The presence of the bromine atom at the 8th position in this compound imparts unique reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
8-bromopyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H7BrN2/c12-8-3-4-10-11(6-8)14-5-1-2-9(14)7-13-10/h1-7H |
InChI Key |
XOGQDLNJDYMYIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

